L-DOPA-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

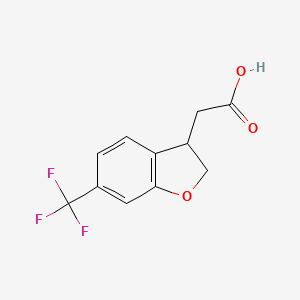

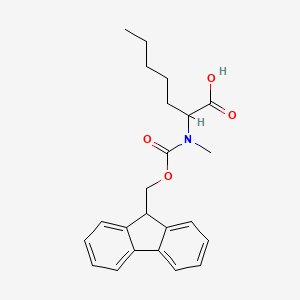

L-DOPA-d6, también conocido como L-3,4-dihidroxifenilalanina deuterada, es una forma marcada de L-DOPA donde seis átomos de hidrógeno se reemplazan con deuterio. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y el metabolismo de L-DOPA, un precursor del neurotransmisor dopamina. L-DOPA se utiliza ampliamente en el tratamiento de la enfermedad de Parkinson debido a su capacidad para cruzar la barrera hematoencefálica y reponer los niveles de dopamina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-DOPA-d6 generalmente implica la incorporación de deuterio en la molécula de L-DOPA. Un método común es el intercambio catalítico de hidrógeno por deuterio en presencia de una fuente de deuterio, como gas deuterio (D2) o solventes deuterados. Las condiciones de reacción a menudo incluyen temperaturas y presiones elevadas para facilitar el proceso de intercambio.

Métodos de producción industrial

La producción industrial de this compound sigue principios similares, pero a mayor escala. El proceso implica el uso de reactores y catalizadores especializados para garantizar una incorporación eficiente del deuterio. El producto final se purifica mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr la pureza isotópica deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

L-DOPA-d6 experimenta varias reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: this compound puede oxidarse para formar dopaquinona, que luego se polimeriza para producir melanina.

Reducción: El compuesto se puede reducir para formar dopamina-d6, una forma deuterada de dopamina.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidrogenación catalítica.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos, dependiendo de la sustitución deseada.

Productos principales

Oxidación: Dopaquinona-d6 y melanina-d6.

Reducción: Dopamina-d6.

Sustitución: Varios derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

L-DOPA-d6 se utiliza ampliamente en la investigación científica debido a su naturaleza marcada, lo que permite un seguimiento y análisis precisos. Algunas aplicaciones clave incluyen:

Farmacocinética: Estudiar la absorción, distribución, metabolismo y excreción de L-DOPA en el cuerpo.

Vías metabólicas: Investigar las vías metabólicas de L-DOPA y su conversión a dopamina.

Estudios de neurotransmisores: Comprender el papel de la dopamina en los trastornos neurológicos como la enfermedad de Parkinson.

Desarrollo de fármacos: Desarrollar nuevos agentes terapéuticos que se dirijan al sistema dopaminérgico.

Marcado isotópico: Utilizar this compound como estándar interno en espectrometría de masas para una cuantificación precisa.

Mecanismo De Acción

L-DOPA-d6 ejerce sus efectos al convertirse en dopamina-d6 en el cerebro. La conversión está facilitada por la enzima descarboxilasa de L-aminoácidos aromáticos. La dopamina-d6 luego se une a los receptores de dopamina, modulando varias funciones fisiológicas, como el control motor, la regulación del estado de ánimo y las vías de recompensa. El marcado con deuterio no altera significativamente la actividad biológica del compuesto, pero permite un seguimiento detallado en estudios metabólicos.

Comparación Con Compuestos Similares

Compuestos similares

L-DOPA: La forma no deuterada de L-DOPA, ampliamente utilizada en el tratamiento de la enfermedad de Parkinson.

6-Fluoro-L-DOPA: Un análogo fluorado utilizado en la imagenología de tomografía por emisión de positrones (PET).

Dopamina: El producto directo del metabolismo de L-DOPA, un neurotransmisor clave en el cerebro.

Singularidad

L-DOPA-d6 es único debido a su marcado con deuterio, lo que proporciona varias ventajas en la investigación:

Mayor estabilidad: Los compuestos marcados con deuterio a menudo muestran una mayor estabilidad contra la degradación metabólica.

Seguimiento preciso: Los átomos de deuterio permiten un seguimiento preciso mediante espectrometría de masas y otras técnicas analíticas.

Impacto biológico mínimo: La actividad biológica permanece en gran medida sin cambios, lo que la convierte en una herramienta ideal para estudiar los procesos metabólicos.

Propiedades

Fórmula molecular |

C9H11NO4 |

|---|---|

Peso molecular |

203.22 g/mol |

Nombre IUPAC |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D |

Clave InChI |

WTDRDQBEARUVNC-ZAZUUIAJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])O)O)[2H] |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)